(S)-N-Boc-3-methylmorpholine (S)-N-Boc-3-methylmorpholine
Brand Name: Vulcanchem
CAS No.: 1022094-01-4
VCID: VC2921437
InChI: InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
SMILES: CC1COCCN1C(=O)OC(C)(C)C
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

(S)-N-Boc-3-methylmorpholine

CAS No.: 1022094-01-4

Cat. No.: VC2921437

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Boc-3-methylmorpholine - 1022094-01-4

Specification

CAS No. 1022094-01-4
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name tert-butyl (3S)-3-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Standard InChI Key LSDUBIYDVJGIQH-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1COCCN1C(=O)OC(C)(C)C
SMILES CC1COCCN1C(=O)OC(C)(C)C
Canonical SMILES CC1COCCN1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Physical and Chemical Characteristics

(S)-N-Boc-3-methylmorpholine appears as a yellowish powder under standard conditions. Its physical state makes it relatively easy to handle in laboratory settings, though proper precautions should be observed. The compound has specific spectroscopic signatures that enable its characterization and verification of purity in research settings.

Key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
CAS Number1022094-01-4
InChI KeyLSDUBIYDVJGIQH-QMMMGPOBSA-N
Canonical SMILESCC1COCCN1C(=O)OC(C)(C)C
AppearanceYellow powder
Purity (typical)97-99%
PubChem CID45789913

The structure contains several functional groups that influence its reactivity, including the morpholine ring, the carbamate group from the Boc protection, and the methyl substituent. The morpholine ring provides a nitrogen atom for nucleophilic reactions, while the Boc group serves as a protecting group for the nitrogen, preventing unwanted side reactions in multi-step syntheses.

Synthesis and Applications

Applications in Research and Industry

(S)-N-Boc-3-methylmorpholine has several important applications across various scientific disciplines:

Medicinal Chemistry

In pharmaceutical research, this compound serves as a valuable building block for the synthesis of biologically active molecules. The protected morpholine scaffold can be incorporated into potential drug candidates, particularly those targeting central nervous system disorders or conditions requiring specific stereochemical configurations for optimal activity.

Synthetic Fragrances

Some search results indicate that (S)-N-Boc-3-methylmorpholine has applications in the development of synthetic fragrances. The morpholine structure can contribute to specific olfactory properties in fragrance compounds, though the exact nature of these applications requires further investigation.

Research and Development

The compound is primarily designated for research and development purposes, specifically in organic synthesis laboratories. Its protective group chemistry makes it valuable in multi-step synthetic sequences where nitrogen protection is necessary.

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques are employed to identify and characterize (S)-N-Boc-3-methylmorpholine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the compound, including the methyl group position and the Boc protection.

  • Infrared (IR) Spectroscopy: IR can identify characteristic functional groups, particularly the carbamate C=O stretching from the Boc group.

  • Mass Spectrometry (MS): MS provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure.

  • Elemental Analysis: Confirms the elemental composition (C, H, N, O) of the compound.

  • Chiral Chromatography: Assesses the enantiomeric purity of the compound, which is crucial given its defined stereochemistry.

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